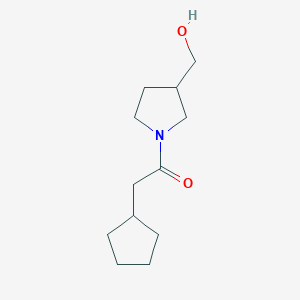
2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthetic route of 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one involves the reaction of a cyclopentylamine derivative with ethyl 2-chloro-2-oxoacetate to form an intermediate, which is then cyclized to form the oxazolidinone ring.Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Molecular Structure : The synthesis of complex heterocyclic compounds often involves the reaction of specific precursors under controlled conditions. For example, a study detailed the synthesis and molecular structure determination of a derivative from a reaction involving pyridinecarboxaldehyde and pyridinemethanol, showcasing the precision required in synthesizing complex molecules and analyzing their structure using techniques like X-ray diffraction and NMR spectroscopy (Percino et al., 2006).
Material Properties and Applications
- Electrooptic Film Fabrication : Heterocyclic compounds, particularly those based on pyrrole and pyridine, have been explored for their applications in creating electrooptic films. The architecture of these dibranched chromophores influences their self-assembly, microstructure, and optical response, highlighting the potential of such compounds in advanced material science (Facchetti et al., 2006).
Theoretical Insights and Quantum Chemistry
- Quantum Chemical Investigation : Computational chemistry provides insights into the electronic properties and stability of heterocyclic compounds. A study on substituted pyrrolidinones using DFT and quantum-chemical calculations demonstrates the importance of theoretical approaches in understanding the fundamental properties of such molecules (Bouklah et al., 2012).
Antioxidant Activity
- Evaluation of Antioxidant Activity : The antioxidant potential of pyrrolidinone derivatives has been assessed, showing that specific substitutions can enhance radical scavenging abilities. This research indicates the relevance of structural modifications in developing compounds with potential health benefits or applications in protecting materials from oxidative stress (Nguyen et al., 2022).
Propriétés
IUPAC Name |
2-cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-11-5-6-13(8-11)12(15)7-10-3-1-2-4-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFGGQKQBZRDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



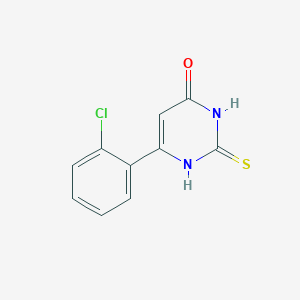
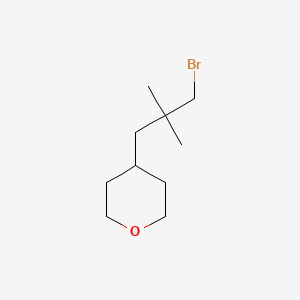
![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)

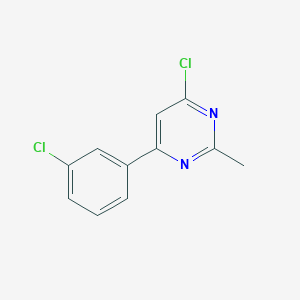


![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)

![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)
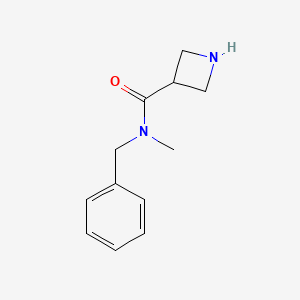
![[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467011.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}azetidine](/img/structure/B1467013.png)